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Dimethylethoxysilane - 14857-34-2

Dimethylethoxysilane

Catalog Number: EVT-334357
CAS Number: 14857-34-2
Molecular Formula: C4H11OSi
Molecular Weight: 103.21 g/mol
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Product Introduction

Tetramethylsilane

  • Compound Description: Tetramethylsilane is an organosilicon compound with the formula Si(CH3)4. It is a colorless, flammable liquid with a boiling point of 26.5 °C. []
  • Relevance: Tetramethylsilane is a by-product found in the lower boiling product of the silicon-methylchloride reaction, which also produces dimethylethoxysilane. []

Dimethylchlorosilane

  • Compound Description: Dimethylchlorosilane is an organosilicon compound with the formula (CH3)2SiHCl. It is a highly flammable, colorless liquid with a boiling point of 36 °C. []
  • Relevance: Dimethylchlorosilane is a by-product found in the lower boiling product of the silicon-methylchloride reaction, which also produces dimethylethoxysilane. [] It can also be synthesized from dimethylethoxysilane and benzoyl chloride. []

Methyldichlorosilane

  • Compound Description: Methyldichlorosilane is an organosilicon compound with the formula CH3SiHCl2. It is a highly flammable, colorless liquid with a boiling point of 41 °C. []
  • Relevance: Methyldichlorosilane is a by-product found in the lower boiling product of the silicon-methylchloride reaction, which also produces dimethylethoxysilane. []
  • Compound Description: Methyldiethoxysilane is an organosilicon compound with the formula CH3SiH(OC2H5)2. [, ]
  • Relevance: Methyldiethoxysilane is found in the ethanolysis product of the lower boiling fraction from the silicon-methylchloride reaction, which also contains dimethylethoxysilane. [] It can be used in the synthesis of silicone core dendrimers. []

(3-Aminopropyl)dimethylethoxysilane (APDMES)

  • Compound Description: (3-Aminopropyl)dimethylethoxysilane is an aminosilane compound commonly used for surface modification. It contains both amine and ethoxy functional groups. [, , , ]
  • Relevance: (3-Aminopropyl)dimethylethoxysilane is structurally similar to dimethylethoxysilane, sharing the dimethylethoxy silyl group. The presence of the amine group in APDMES introduces a reactive site for further functionalization. Both compounds are used in surface modification applications. [, , , ]

3-(Aminopropyl)triethoxysilane (APTES)

  • Compound Description: 3-(Aminopropyl)triethoxysilane is another widely used aminosilane compound for surface modification. It contains an amine group and three ethoxy groups. [, , ]
  • Relevance: While structurally similar to dimethylethoxysilane with its ethoxy groups, APTES has three ethoxy groups attached to the silicon atom compared to one in dimethylethoxysilane. This difference influences the hydrolysis and condensation reactions during silanization. Both compounds are used in surface modification applications. [, , ]

3-(Glycidoxypropyl)dimethylethoxysilane (GOPES)

  • Compound Description: 3-(Glycidoxypropyl)dimethylethoxysilane is an epoxy-functionalized silane compound used for surface modification, particularly in biosensor applications. []

Hexamethyldisilazane (HMDS)

  • Compound Description: Hexamethyldisilazane is an organosilicon compound with the formula ((CH3)3Si)2NH. It is a clear colorless liquid with a boiling point of 125 °C. []
  • Relevance: Hexamethyldisilazane was previously used as a re-waterproofing agent for the thermal protection system tiles on the Space Shuttle but has been replaced by dimethylethoxysilane. []

Tetramethyldisiloxane (TMDS)

  • Compound Description: Tetramethyldisiloxane is an organosilicon compound with the formula (CH3)3SiOSi(CH3)3. It is a colorless liquid. []
  • Relevance: Tetramethyldisiloxane is a major off-gassing product observed during the curing of dimethylethoxysilane on silica surfaces. []

Diethylthiophosphatomethyldimethylethoxysilane

  • Compound Description: Diethylthiophosphatomethyldimethylethoxysilane is an organosilicon compound containing phosphorus. []
  • Relevance: Diethylthiophosphatomethyldimethylethoxysilane shares the dimethylethoxysilyl group with dimethylethoxysilane, but also incorporates a diethylthiophosphate group, introducing different reactivity and potential applications. []

3-(2-Bromopropionyloxy)propyl dimethylethoxysilane (BIDS)

  • Compound Description: 3-(2-Bromopropionyloxy)propyl dimethylethoxysilane is a silane coupling agent with an ATRP initiator group. It is used for surface modification and polymerization reactions. []
Source and Classification

Dimethylethoxysilane can be synthesized from dimethyldichlorosilane through a reaction with ethanol or ethylene oxide. It is classified as a silane, specifically an alkoxysilane, which are compounds containing silicon atoms bonded to organic groups and hydroxy or alkoxy groups. The compound is used widely in the production of silicone polymers and coatings, as well as in surface modification processes in various industries.

Synthesis Analysis

The synthesis of dimethylethoxysilane typically involves the following methods:

  1. Hydrosilylation Reaction: This method involves the reaction of dimethyldichlorosilane with ethanol or ethylene oxide in the presence of a catalyst. The reaction can be conducted under reflux conditions, where the temperature is gradually increased from about 50 °C to 100 °C. The process generates dimethylethoxysilane along with by-products such as hydrogen silanes and unreacted starting materials, which can be separated using fractional distillation techniques .
  2. Direct Synthesis: Another method involves the direct reaction of dimethylchlorosilane with ethylene oxide or ethanol under controlled conditions. This method emphasizes optimizing reaction parameters such as temperature, pressure, and catalyst type to enhance yield and purity .

Technical Parameters

  • Reaction Temperature: 50 °C to 100 °C
  • Catalysts: Alkyl quaternary ammonium salts or phosphonium salts
  • Solvents: Dimethylformamide or other polar solvents that enhance reaction rates.
Molecular Structure Analysis

Dimethylethoxysilane has the molecular formula C4H12OSi\text{C}_4\text{H}_{12}\text{OSi} and a molecular weight of approximately 104.22 g/mol. The structure consists of a silicon atom bonded to two methyl groups and one ethoxy group, represented as follows:

Si(CH3)2(OC2H5)\text{Si}(\text{CH}_3)_2(\text{O}\text{C}_2\text{H}_5)

Structural Characteristics

  • Bond Angles: The Si-O bond angle is approximately 109.5°, typical for tetrahedral geometries.
  • Hybridization: Silicon in this compound is sp³ hybridized.
  • Polarity: The presence of the ethoxy group imparts some polarity to the molecule, affecting its solubility and reactivity.
Chemical Reactions Analysis

Dimethylethoxysilane participates in several important chemical reactions:

  1. Hydrolysis: When exposed to moisture, dimethylethoxysilane hydrolyzes to form silanol groups, leading to polymerization into siloxane networks:
    Si(CH3)2(OC2H5)+H2OSi(OH)2+C2H5OH\text{Si}(\text{CH}_3)_2(\text{O}\text{C}_2\text{H}_5)+\text{H}_2\text{O}\rightarrow \text{Si}(\text{OH})_2+\text{C}_2\text{H}_5\text{OH}
  2. Condensation Reactions: These reactions can occur between silanol groups formed during hydrolysis, leading to siloxane linkages:
    Si(OH)4 Si O Si +H2O\text{Si}(\text{OH})_4\rightarrow \text{ Si O Si }+\text{H}_2\text{O}
  3. Reactivity with Organic Compounds: Dimethylethoxysilane can undergo hydrosilylation reactions with alkenes and alkynes, which are crucial for producing silicone-based materials .
Mechanism of Action

The mechanism by which dimethylethoxysilane functions primarily involves its ability to form silanol groups upon hydrolysis. This process leads to the formation of siloxane bonds through condensation reactions, resulting in robust silicone networks that are resistant to moisture and chemical degradation.

Key Mechanistic Steps

  1. Hydrolysis: The initial step involves the nucleophilic attack of water on the silicon atom, leading to the formation of silanol.
  2. Condensation: Silanol groups can then condense with other silanol groups or remain reactive towards other substrates, forming cross-linked structures.
Physical and Chemical Properties Analysis

Dimethylethoxysilane exhibits several notable physical and chemical properties:

  • Boiling Point: Approximately 54-55 °C
  • Density: 0.757 g/mL
  • Flash Point: 15 °C
  • Refractive Index: 1.3683 at 20 °C
  • Purity: Typically around 97% .

These properties make it suitable for applications requiring low volatility and good adhesion characteristics.

Applications

Dimethylethoxysilane has a wide range of applications across various fields:

  1. Surface Modification: Used for modifying surfaces to enhance hydrophobicity and improve adhesion properties in coatings.
  2. Silicone Polymer Production: Serves as a precursor in synthesizing silicone polymers utilized in sealants, adhesives, and elastomers.
  3. Waterproofing Agents: Employed in waterproofing applications such as thermal tiles for spacecraft .
  4. Biotechnology: Utilized in creating silanized surfaces for immobilizing biomolecules like DNA, enhancing hybridization efficiency .
Introduction to Dimethylethoxysilane (DMES)

Historical Context and Discovery of Organosilicon Compounds

The development of organosilicon chemistry provided the essential foundation for compounds like Dimethylethoxysilane. Frederick Kipping’s pioneering work in the early 20th century established silicon-based analogs of organic carbon chains, termed "silicones" due to their perceived structural similarities to ketones. Early syntheses relied on Grignard reactions, where organomagnesium halides reacted with silicon tetrachloride to form alkyl or aryl chlorosilanes. These intermediates were then hydrolyzed to produce siloxanes—molecules featuring silicon-oxygen backbones with organic side groups. While scientifically valuable, these methods suffered from low yields, poor selectivity, and complex purification requirements, limiting industrial scalability [2].

A transformative breakthrough emerged in the 1940s with Eugene Rochow’s "Direct Process," enabling efficient large-scale production of methylchlorosilanes through the catalytic reaction of silicon metal with methyl chloride. This innovation facilitated the commercial viability of silicones and spurred exploration into diverse silane derivatives, including alkoxysilanes. Dimethylethoxysilane emerged as a specific focus due to its balanced reactivity: the ethoxy group offered milder hydrolysis kinetics compared to highly reactive chlorosilanes, while the silicon-hydride bond (Si-H) presented unique reduction capabilities. By the 1970s, researchers systematically investigated its potential as a hydride source for selective organic reductions and surface modification. This trajectory culminated in its high-profile application by NASA in the 1980s as a waterproofing agent for Space Shuttle thermal protection tiles, as documented in peer-reviewed materials science literature [2] [3].

Structural Definition and Nomenclature of DMES

Dimethylethoxysilane possesses a defined molecular structure characterized by a central silicon atom bonded to an ethoxy group (-OCH₂CH₃), two methyl groups (-CH₃), and one hydrogen atom (Si-H). This tetrahedral arrangement confers distinct electronic properties: the oxygen atom in the ethoxy group exhibits electronegativity, creating polarity in the Si-O bond, while the Si-H bond is polarized such that hydrogen carries a partial hydride character. This hydridic nature underpins the compound’s utility as a mild reducing agent in synthetic organic chemistry [2] [6]. Its physical properties are summarized below:

Table 1: Physical Properties of Dimethylethoxysilane

PropertyValueConditions
Molecular FormulaC₄H₁₂OSi-
Molecular Weight104.22 g/mol-
Boiling Point54–55 °C-
Density0.757 g/mL20 °C
Refractive Index1.368320 °C, 589 nm
Flash Point15 °C-

Nomenclature for this compound follows systematic and common naming conventions. According to IUPAC substitutive nomenclature, it is designated as ethoxy(dimethyl)silane, prioritizing the ethoxy substituent. Common synonyms include ethoxydimethylsilane and dimethyl ethoxysilane, reflecting the silicon-bound groups. The term dimethylethoxysilane (often abbreviated DMES) is widely adopted in industrial and technical literature. The CAS registry number 14857-34-2 provides a unique identifier, while alternative representations include SMILES notation (CCO[Si](C)C) and InChIKey (DRUOQOFQRYFQGB-UHFFFAOYSA-N), crucial for database searches and computational chemistry [1] [5] [6]. The presence of the Si-H bond is critical for classification as a "hydrosilane," distinguishing it from non-hydride-containing analogs like dimethyldiethoxysilane (C₆H₁₆O₂Si), which features two ethoxy groups and no Si-H bond [4].

Significance in Industrial and Materials Chemistry

Dimethylethoxysilane serves as a versatile precursor and functional modifier across diverse industrial sectors, leveraging its bifunctional reactivity—the ethoxy group facilitates hydrolysis and condensation, while the Si-H bond participates in reduction and hydrosilylation.

  • Aerospace Thermal Protection Systems: A landmark application emerged with NASA’s Space Shuttle program. The orbiter’s silica-based thermal protection tiles required rigorous waterproofing to prevent performance degradation caused by moisture absorption. Dimethylethoxysilane was injected into the porous tile matrix via syringe, where it reacted with surface hydroxyl groups (-OH) on the silica. This reaction replaced hydrophilic silanol groups with hydrophobic dimethylsilyl moieties (-OSi(CH₃)₂H), significantly reducing the tiles’ water affinity without impeding their thermal insulation properties or "breathability" (permeability to water vapor). This process, complemented by densification with tetraethyl orthosilicate (TEOS), ensured reliable performance during re-entry [3] [2].

  • Silicone Polymer Synthesis: Dimethylethoxysilane acts as a key monomer and chain-terminating agent in producing polydimethylsiloxane (PDMS), the ubiquitous silicone polymer. Through hydrolysis and polycondensation reactions, it contributes dimethylsiloxy units (-OSi(CH₃)₂-) to the polymer backbone. PDMS finds extensive use as release agents, lubricants, and elastomers. Modified PDMS derivatives, incorporating units from functional silanes, enhance compatibility with organic polymers or enable cross-linking for specialized elastomers and resins [8] [4].

  • Surface Engineering & Hydrophobization: Beyond aerospace tiles, Dimethylethoxysilane modifies glass, metal, and ceramic surfaces. Its ethoxy group hydrolyzes upon exposure to surface moisture or atmospheric humidity, forming silanol intermediates that condense with surface hydroxyl groups. This covalent grafting creates a stable, hydrophobic monolayer characterized by low surface energy methyl groups. This application is vital for creating water-repellent coatings, enhancing corrosion resistance, reducing friction, and improving powder flow characteristics in pharmaceutical and cosmetic formulations [2] [5].

Table 2: Primary Industrial Applications of Dimethylethoxysilane

SectorPrimary FunctionResulting Material/Effect
AerospaceTile WaterproofingMoisture-resistant thermal shields for re-entry vehicles
Polymer ManufacturingPDMS Precursor/TerminatorSilicone fluids, elastomers, release agents
Surface TreatmentMonolayer Grafting AgentHydrophobic coatings on glass, metals, ceramics
Powder ProcessingFlow EnhancerReduced cohesion in fine powders
Organic SynthesisSelective Reducing AgentReduction of carbonyls, imines, other functional groups

Furthermore, the Si-H bond enables its use as a mild reducing agent in organic synthesis, selectively reducing carbonyl compounds, imines, and other functional groups under catalytic or ionic conditions. This offers advantages in safety and handling compared to metal hydrides. The hydridic hydrogen, moderated by silicon’s lower electronegativity, provides chemoselectivity suitable for complex molecule synthesis [2]. Its role in synthesizing specialized molecules like gliflozins (SGLT2 inhibitors for diabetes) highlights its relevance in modern pharmaceutical production [2]. The compound thus exemplifies the critical junction of molecular design and practical application in materials chemistry.

Properties

CAS Number

14857-34-2

Product Name

Dimethylethoxysilane

Molecular Formula

C4H11OSi

Molecular Weight

103.21 g/mol

InChI

InChI=1S/C4H11OSi/c1-4-5-6(2)3/h4H2,1-3H3

InChI Key

DRUOQOFQRYFQGB-UHFFFAOYSA-N

SMILES

CCO[Si](C)C

Canonical SMILES

CCO[Si](C)C

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